Deacetylcefotaxime lactone

Descripción general

Descripción

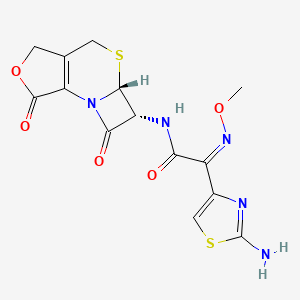

Deacetylcefotaxime lactone is a derivative of cefotaxime . It is the only major metabolite from a third-generation cephalosporin that attains and maintains effective antimicrobial plasma and tissue concentrations following therapeutic administration of its parent drug, cefotaxime .

Synthesis Analysis

While there isn’t specific information available on the synthesis of Deacetylcefotaxime lactone, it’s known that lactones can be synthesized using various methods . For instance, one method involves the use of immobilized Candida antarctica lipase as the catalyst .Molecular Structure Analysis

The molecular formula of Deacetylcefotaxime lactone is C14H13N5O5S2, with an average mass of 395.414 Da .Physical And Chemical Properties Analysis

Deacetylcefotaxime lactone has a density of 2.0±0.1 g/cm3. Its molar refractivity is 92.7±0.5 cm3, and it has 10 H bond acceptors and 3 H bond donors .Aplicaciones Científicas De Investigación

Antimicrobial Applications

Deacetylcefotaxime is a major metabolite of cefotaxime, a third-generation cephalosporin . It has been found to maintain effective antimicrobial plasma and tissue concentrations following the administration of its parent drug . This makes it a valuable compound in the treatment of various bacterial infections.

Pediatric Medicine

Deacetylcefotaxime has been used in the treatment of critically ill pediatric patients . The pharmacokinetics of cefotaxime and deacetylcefotaxime have been studied in this population, leading to optimized dosing recommendations .

Microsampling Techniques

The study of deacetylcefotaxime in pediatric patients has also led to advancements in microsampling techniques . Capillary microsampling has been validated as a method to facilitate data-rich pharmacokinetic studies .

Treatment of Severe Infections

Cefotaxime and its active metabolite, deacetylcefotaxime, are often used to treat severe infections in critically ill patients . They are particularly effective against infections caused by Escherichia coli, Klebsiella pneumoniae, Haemophilus influenzae, and other bacteria .

Meningitis Treatment

Cefotaxime and deacetylcefotaxime have been used to treat meningitis caused by Haemophilus influenzae, penicillin-sensitive Streptococcus pneumoniae, and Neisseria meningitides . Their ability to penetrate the cerebrospinal fluid makes them effective in this application .

Pharmacokinetic Studies

The metabolism of cefotaxime to deacetylcefotaxime and further to 3-desacetylcefotaxime lactone has been studied extensively . Understanding this metabolic pathway is crucial for optimizing dosing and predicting drug interactions .

Mecanismo De Acción

Target of Action

Deacetylcefotaxime lactone is a major metabolite of the third-generation cephalosporin, cefotaxime . The primary targets of this compound are bacterial cell walls . It shows high affinity for penicillin-binding proteins (PBPs) in the cell wall .

Mode of Action

The bactericidal activity of deacetylcefotaxime lactone results from the inhibition of cell wall synthesis via its affinity for PBPs . This interaction disrupts the bacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

Cefotaxime is metabolized into desacetylcefotaxime, which maintains antibacterial activity . This metabolite is then converted into deacetylcefotaxime lactone . The rate-limiting step in this pathway is the formation of deacetylcefotaxime lactone .

Pharmacokinetics

Deacetylcefotaxime lactone is produced in therapeutic concentrations in neonates, infants, children, and adults . Due to normal developmental changes in renal function, the plasma clearance of the drug is reduced in neonates and young infants . The elimination half-life for deacetylcefotaxime lactone is approximately 1.6 hours in adults, 2.1 hours in infants and children, and 9.4 hours in neonates . This compound persists in plasma at concentrations which exceed the minimum concentration inhibiting 50% of organisms (MIC 50) for many common pediatric pathogens for 6 to 8 hours following a cefotaxime dose .

Result of Action

The presence of deacetylcefotaxime lactone in the body leads to an additive and/or synergistic antimicrobial effect when cefotaxime is used to treat infections caused by many common pathogens . This results in an enhanced therapeutic profile for its parent drug, cefotaxime .

Action Environment

The action, efficacy, and stability of deacetylcefotaxime lactone can be influenced by various environmental factors. Additionally, the unique pharmacokinetic and pharmacodynamic properties of deacetylcefotaxime lactone enable, in part, an enhanced therapeutic profile for its parent drug which may permit longer dosing intervals for cefotaxime (i.e., every 8 or 12 hours) to be used without necessarily compromising efficacy associated with conventional (i.e., every 6 hours) dosing regimens .

Propiedades

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-methoxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20)/b18-7-/t8-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSWUKXFFGUOQE-GHXIOONMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216550 | |

| Record name | Deacetylcefotaxime lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetylcefotaxime lactone | |

CAS RN |

66340-33-8 | |

| Record name | Deacetylcefotaxime lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066340338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetylcefotaxime lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEACETYLCEFOTAXIME LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z40JM5X8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R)-2-amino-3-({5-[(E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propyl]-1H-indole](/img/structure/B1669850.png)

![2-{3'-[Amino(imino)methyl]biphenyl-4-YL}-1H-benzimidazole-5-carboximidamide](/img/structure/B1669852.png)

![2-(5-{4-[amino(Imino)methyl]phenyl}-2-Furyl)-1h-Benzimidazole-5-Carboximidamide](/img/structure/B1669853.png)

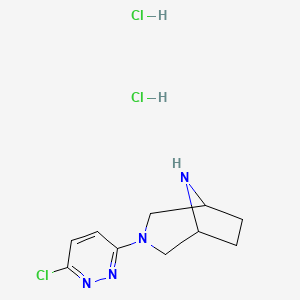

![3,8-Diazabicyclo[3.2.1]octane, 3-(6-chloro-3-pyridazinyl)-](/img/structure/B1669865.png)

![4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1669867.png)